REACTION_SMILES
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[C:1](=[O:2])([OH:3])[CH2:4][O:5][c:6]1[c:7]([C:8](=[O:9])[OH:10])[cH:11][cH:12][cH:13][cH:14]1.[Cl:15][S:16](=[O:17])(=[O:18])[OH:19].[Cl:20][S:21]([c:22]1[cH:23][cH:24][c:25]([O:26][CH3:27])[c:28]([C:30]([OH:31])=[O:32])[cH:29]1)(=[O:33])=[O:34]>>[C:1](=[O:2])([OH:3])[CH2:4][O:5][c:6]1[c:7]([C:8](=[O:9])[OH:10])[cH:11][c:12]([S:16]([Cl:15])(=[O:17])=[O:18])[cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)COc1ccccc1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(S(=O)(=O)Cl)cc1C(=O)O
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Name
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Type
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product
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Smiles
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O=C(O)COc1ccc(S(=O)(=O)Cl)cc1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |